Fmoc-D-Thr(Trt)-OH
Overview
Description
Synthesis Analysis
The synthesis of Fmoc-D-Thr(Trt)-OH involves the protection of the threonine hydroxyl group with the trityl group. This protection allows for selective modification of other functional groups while the derivative is attached to a solid support during peptide synthesis. The trityl group can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) containing triisopropylsilane (TIS) .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Thr(Trt)-OH is C₃₈H₃₃NO₅ , with a molar mass of 583.67 g/mol . The structure includes the Fmoc protective group, the D-threonine backbone, and the trityl group attached to the hydroxyl group of threonine.
Physical And Chemical Properties Analysis
Scientific Research Applications
“Fmoc-D-Thr(Trt)-OH” is a type of Fmoc-modified amino acid. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
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Fabrication of Functional Materials : Fmoc-modified amino acids can serve as simple bio-inspired building blocks for the fabrication of functional materials . They can self-assemble into nanostructures with diverse morphologies, which have intriguing application potentials in various fields .
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Peptide Synthesis : The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
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Cell Cultivation : Fmoc-modified amino acids can be used in cell cultivation . The self-assembled nanostructures can provide a suitable environment for cell growth and proliferation .
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Bio-Templating : The self-assembled nanostructures of Fmoc-modified amino acids can serve as bio-templates for the synthesis of other nanomaterials . This can be useful in various fields such as nanotechnology and materials science .
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Optical Applications : The aromaticity of the Fmoc group can give rise to interesting optical properties . This can be exploited in the design of optical devices or sensors .
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Drug Delivery : Fmoc-modified amino acids can be used in drug delivery systems . The self-assembled nanostructures can encapsulate drug molecules and release them in a controlled manner .
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Catalytic Applications : The self-assembled nanostructures of Fmoc-modified amino acids can serve as catalysts for various chemical reactions . The catalytic activity can be tuned by changing the amino acid sequence or the conditions of self-assembly .
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Therapeutic Applications : Fmoc-modified amino acids can have therapeutic applications . For example, they can be used to design peptides with antimicrobial activity . The Fmoc group can also enhance the cell-penetrating ability of therapeutic peptides .
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Antibiotic Properties : Some Fmoc-modified peptides have been found to have antibiotic properties . These peptides can disrupt bacterial membranes, leading to cell death .
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Biosensing : Fmoc-modified amino acids can be used in the design of biosensors . The self-assembled nanostructures can bind to specific biomolecules, leading to a detectable signal .
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Nanotechnology : The self-assembled nanostructures of Fmoc-modified amino acids can be used in various nanotechnology applications . For example, they can be used to fabricate nanowires, nanotubes, or nanoparticles .
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Environmental Remediation : Fmoc-modified amino acids can be used in environmental remediation . The self-assembled nanostructures can bind to and remove pollutants from the environment .
properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-OSPAZUARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Thr(Trt)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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